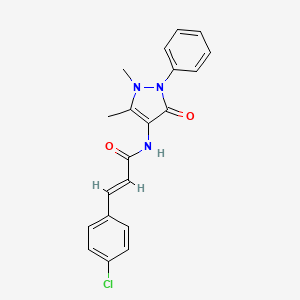
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (also known by its systematic name: 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-methoxyphenyl)methanamine) is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 285.34 g/mol
MDL Number: MOL File
This compound combines elements from different chemical families, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes:: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves several steps. While I don’t have specific synthetic details, it likely includes reactions such as amide formation, thiazole ring construction, and benzodioxepin formation.
Industrial Production:: Industrial-scale production methods may vary, but they likely optimize yield, cost, and safety. Collaboration between organic chemists and process engineers ensures efficient large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Amide Formation: The compound contains an amide functional group, suggesting reactions with carboxylic acids and amines.
Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions.
Benzodioxepin Formation: The benzodioxepin moiety is likely synthesized via multistep processes.
Amide Formation: Carboxylic acids (e.g., acetic acid) and amines (e.g., methylamine).
Thiazole Ring Formation: Thioamides, cyclization agents (e.g., phosphorus oxychloride).
Benzodioxepin Formation: Phenols, aldehydes, and cyclization catalysts.
Major Products:: The compound itself is a significant product, but intermediates during synthesis are also essential.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: As a building block for functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare it with related molecules in terms of structure, reactivity, and biological activity.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4S/c1-13-19(28-21(22-13)14-4-7-16(25-2)8-5-14)20(24)23-15-6-9-17-18(12-15)27-11-3-10-26-17/h4-9,12H,3,10-11H2,1-2H3,(H,23,24) |
InChI Key |
DOBZLVXDBBMBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163592.png)


![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)
![tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B12163630.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12163643.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12163646.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12163661.png)

![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-](/img/structure/B12163678.png)
